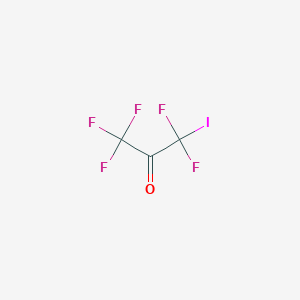

![molecular formula C9H8N2O2 B1307302 1-甲基-1H-苯并[d]咪唑-2-羧酸 CAS No. 20572-01-4](/img/structure/B1307302.png)

1-甲基-1H-苯并[d]咪唑-2-羧酸

描述

The compound 1-methyl-1H-benzo[d]imidazole-2-carboxylic acid is a derivative of benzoimidazole, which is a bicyclic compound consisting of fused benzene and imidazole rings. This compound is of interest due to its potential biological activities, particularly in the development of pharmaceuticals. The benzoimidazole derivatives have been explored for their anti-cancer properties, as well as their role as inhibitors in various biological pathways .

Synthesis Analysis

The synthesis of benzoimidazole derivatives often involves the formation of the imidazole ring followed by the introduction of a carboxylic acid group. For instance, a series of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters were synthesized and evaluated for their antiproliferative effects against breast cancer cell lines . Another study reported the synthesis of 1H-imidazol-1-yl-substituted benzo[b]furan-, benzo[b]thiophene-, and indolecarboxylic acids, highlighting the importance of the distance between the imidazole and carboxylic acid groups for optimal potency .

Molecular Structure Analysis

The molecular structure of benzoimidazole derivatives can be characterized using various spectroscopic techniques such as NMR, IR, and X-ray diffraction. For example, the molecular geometry, vibrational frequencies, and NMR chemical shift values of 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole were calculated using Hartree-Fock and density functional theory methods, and the results were compared with experimental data . These studies provide insights into the electronic structure and reactivity of the compound.

Chemical Reactions Analysis

Benzoimidazole derivatives can participate in a variety of chemical reactions. For instance, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate was used as a catalyst for the synthesis of benzo[f]indeno[1,2-b]quinoline-12-one derivatives via a one-pot condensation reaction . The reactivity of these compounds can be influenced by the substituents on the benzoimidazole ring, as well as the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoimidazole derivatives, such as solubility, melting point, and stability, can be determined through experimental studies. These properties are crucial for the development of pharmaceuticals, as they affect the compound's bioavailability and pharmacokinetics. The fluorescent properties of certain benzoimidazole derivatives have also been investigated, which could be useful in the design of imaging agents .

Case Studies

Several studies have demonstrated the potential of benzoimidazole derivatives in various biological applications. For example, the antiproliferative effects of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids against breast cancer cell lines suggest their potential as anti-cancer agents . Additionally, the synthesis of 1H-imidazol-1-yl-substituted carboxylic acids as thromboxane synthetase inhibitors indicates their possible use in the treatment of thrombotic diseases . These case studies highlight the therapeutic potential of benzoimidazole derivatives.

科学研究应用

晶体学和结构研究

与 1-甲基-1H-苯并[d]咪唑-2-羧酸相关的化合物因其晶体结构而受到研究,这对于理解分子相互作用和性质至关重要。例如,报道了甲基 1-[(6-甲氧基-5-甲基嘧啶-4-基)甲基]-1H-苯并[d]咪唑-7-羧酸的晶体和分子结构,展示了其在结构化学中的相关性以及作为抗结核剂合成的副产物 (Richter 等人,2023)。

超分子化学

1-甲基-1H-苯并[d]咪唑-2-羧酸衍生物在形成超分子结构中具有重要作用。对由羧酸、咪唑和苯并咪唑之间的非共价键组装的分子盐结构的研究突出了质子转移化合物和各种超分子阵列的形成 (Jin 等人,2015)。

合成化学和治疗学

1-甲基-1H-苯并[d]咪唑-2-羧酸的衍生物用于合成具有潜在治疗应用的化合物。例如,合成了新型 2-(苯基)-3H-苯并[d]咪唑-5-羧酸及其酯,并检查了它们对乳腺癌细胞系的抗增殖作用,证明了这些化合物在开发癌症治疗剂中的潜力 (Karthikeyan 等人,2017)。

缓蚀

苯并咪唑衍生物的研究也扩展到缓蚀等应用。一项关于取代基和温度对硫酸中用于低碳钢的含 1、3、4-恶二唑的苯并咪唑缓蚀性能影响的研究提供了对这些化合物物理化学机制和潜在工业应用的见解 (Ammal 等人,2018)。

抗菌研究

此外,还研究了 1-甲基-1H-苯并[d]咪唑-2-羧酸衍生物的抗菌特性。由这种化学结构衍生的新型稠合杂环化合物的制备和研究显示出显着的抗菌活性,强调了开发新型抗菌剂的潜力 (Khairwar 等人,2021)。

作用机制

Target of Action

1-Methyl-1H-benzo[d]imidazole-2-carboxylic acid is a compound that has been studied for its potential biological activities It is known that imidazole derivatives, which include 1-methyl-1h-benzo[d]imidazole-2-carboxylic acid, have a broad range of chemical and biological properties . They are key components in functional molecules used in various applications .

Mode of Action

Imidazole derivatives are known to exhibit both acidic and basic properties due to their amphoteric nature . This allows them to interact with various biological targets through different mechanisms, such as electrophilic and nucleophilic attacks .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Pharmacokinetics

It is known that imidazole derivatives are highly soluble in water and other polar solvents, which may influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Action Environment

The amphoteric nature of imidazole derivatives, including 1-methyl-1h-benzo[d]imidazole-2-carboxylic acid, suggests that their action may be influenced by the ph of their environment .

未来方向

The future directions for research on 1-methyl-1H-benzo[d]imidazole-2-carboxylic acid and its derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . For instance, the development of effective inhibitors to reverse carbapenem resistance in Gram-negative bacteria is still needed .

属性

IUPAC Name |

1-methylbenzimidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)10-8(11)9(12)13/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHVGKXAIOVFOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390250 | |

| Record name | 1-Methyl-1H-benzimidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20572-01-4 | |

| Record name | 1-Methyl-1H-benzimidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-{[2-(3,5-dichlorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B1307226.png)

![2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline](/img/structure/B1307240.png)